molecular formula C8H10BrNO2S B13620777 Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No.: B13620777
M. Wt: 264.14 g/mol
InChI Key: FPBGCDLKNXSIBS-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate typically involves the bromination of 4-ethyl-1,3-thiazole-5-carboxylate. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products:

  • Substituted thiazoles with various functional groups depending on the nucleophile used.
  • Oxidized or reduced thiazole derivatives with different oxidation states.

Scientific Research Applications

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial, antifungal, and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of thiazole-containing scaffolds.

    Material Science: It is employed in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Similar Compounds:

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate
  • 2-Bromo-4-methyl-1,3-thiazole
  • 2-Aminothiazole-based derivatives

Comparison: this compound is unique due to the presence of both ethyl and bromo substituents, which confer distinct electronic and steric properties. Compared to its methyl analogs, the ethyl group provides increased hydrophobicity and bulk, potentially enhancing the compound’s interaction with hydrophobic pockets in biological targets. The bromo substituent offers a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H10BrNO2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3

InChI Key

FPBGCDLKNXSIBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)Br)C(=O)OCC

Origin of Product

United States

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